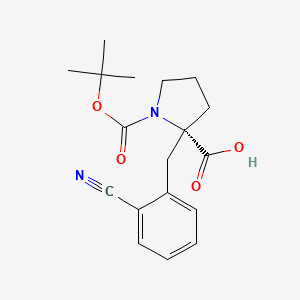

![molecular formula C10H19N3 B1609585 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 942852-84-8](/img/structure/B1609585.png)

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine

Vue d'ensemble

Description

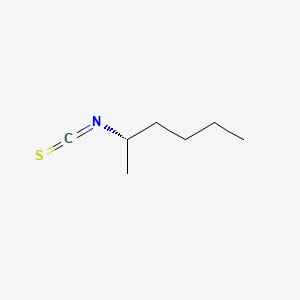

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine is a research chemical with the molecular formula C10H19N3 and a molecular weight of 181.28 . It is also known by other synonyms such as ethyl [(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]amine .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring with two methyl groups at the 3 and 5 positions, an ethyl group at the 1 position, and an ethanamine group attached to the 4 position of the pyrazole ring .Physical And Chemical Properties Analysis

This compound has a boiling point of 271.6 ℃ at 760 mmHg and a density of 0.99 g/cm3 . The InChI Key is NWFRQPJKLCWABC-UHFFFAOYSA-N .Applications De Recherche Scientifique

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Research on derivatives of 3,5-diphenyl-1H-pyrazole, including N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles, has shown remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities. These compounds also exhibit moderate anti-inflammatory and antipyretic activities in animal models, suggesting potential pharmaceutical applications for related structures, including N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine (O. Bruno et al., 1994).

Material Science and Catalysis

Metal Complexes for Catalysis

Copper(II) complexes involving N,N-bidentate N-substituted phenylethanamine derivatives, including pyrazole-based ligands, have been synthesized and characterized. These complexes serve as pre-catalysts for the heterotactic-enriched polymerization of lactide, demonstrating high activity and control over polymer properties. Such research indicates the utility of this compound in developing metal complexes with specific catalytic capabilities (Juhyun Cho et al., 2019).

Antimicrobial Applications

Antimicrobial Activity

Pyrazole derivatives containing the 2-methylquinoline ring system have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Such compounds, including those structurally similar to this compound, offer promising leads for the development of new antimicrobial agents (G. Raju et al., 2016).

Corrosion Inhibition

Corrosion Inhibitors

Theoretical studies of bipyrazolic-type organic compounds, including those structurally related to this compound, have elucidated their potential as corrosion inhibitors. Parameters such as HOMO and LUMO energy levels, electronegativity, and global hardness were analyzed to understand the inhibition efficiencies of these compounds, aligning with experimental data and highlighting their application in corrosion protection (Hengliang Wang et al., 2006).

Mécanisme D'action

Mode of Action

It is known that many pyrazole derivatives interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine . .

Propriétés

IUPAC Name |

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-5-11-7-10-8(3)12-13(6-2)9(10)4/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFRQPJKLCWABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(N(N=C1C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426998 | |

| Record name | N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942852-84-8 | |

| Record name | N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1609503.png)

![(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate](/img/structure/B1609507.png)

![1-Bromo-4-[(1S)-1-isothiocyanatoethyl]benzene](/img/structure/B1609509.png)

![7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1609510.png)

![N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine](/img/structure/B1609513.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol](/img/structure/B1609525.png)